molecular formula C14H24F2O2Si B2640980 Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate CAS No. 957109-18-1

Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate

Cat. No.: B2640980
CAS No.: 957109-18-1
M. Wt: 290.426
InChI Key: CDFXKYCSVDCKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate is an organic compound with the molecular formula C14H24F2O2Si. This compound is characterized by the presence of a difluoromethyl group, a tri(propan-2-yl)silyl group, and a but-3-ynoate ester. It is a liquid at room temperature and is used in various chemical research applications .

Preparation Methods

The synthesis of Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate typically involves the reaction of a difluoromethylated alkyne with a silylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Chemical Reactions Analysis

Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include carboxylic acids, alcohols, and substituted alkynes.

Scientific Research Applications

Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The silyl group provides steric protection, preventing unwanted side reactions and enhancing the compound’s selectivity .

Comparison with Similar Compounds

Similar compounds to Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate include:

    Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-enoate: This compound has a similar structure but with a double bond instead of a triple bond.

    Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbutanoate: This compound lacks the alkyne functionality, making it less reactive in certain chemical reactions.

    Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-yn-2-ol:

This compound is unique due to its combination of a difluoromethyl group, a silyl group, and an alkyne functionality, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24F2O2Si/c1-10(2)19(11(3)4,12(5)6)9-8-14(15,16)13(17)18-7/h10-12H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFXKYCSVDCKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC(C(=O)OC)(F)F)(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24F2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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